molecular formula C18H23N3O4S B3006211 5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 2380188-23-6

5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B3006211
CAS No.: 2380188-23-6
M. Wt: 377.46
InChI Key: PCHMKUACUHJXFJ-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a furan ring, a morpholine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the furan ring, followed by the introduction of the oxazole ring through cyclization reactions. The morpholine ring is then attached via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-yl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione
  • Methyl-bis-(5-methyl-furan-2-yl)-morpholin-4-yl-phosphonium, iodide
  • (2-Furan-2-yl-5-morpholin-4-yl-oxazol-4-yl)-triphenyl-phosphonium, iodide

Uniqueness

Compared to similar compounds, 5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c22-17(14-12-16(25-20-14)15-2-1-7-24-15)19-13-18(3-10-26-11-4-18)21-5-8-23-9-6-21/h1-2,7,12H,3-6,8-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHMKUACUHJXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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